molecular formula C11H14O2 B1267741 4-(o-Tolyl)butanoic acid CAS No. 6943-79-9

4-(o-Tolyl)butanoic acid

Cat. No. B1267741
CAS RN: 6943-79-9
M. Wt: 178.23 g/mol
InChI Key: NIFKEMVXLXJUSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(o-Tolyl)butanoic acid is a compound of interest due to its potential applications in various fields of chemistry and material science. The interest in such molecules stems from their versatile chemical structure, which allows for a wide range of chemical reactions and modifications, making them valuable for synthesis and material engineering.

Synthesis Analysis

The synthesis of similar butanoic acid derivatives often involves reactions that introduce the aromatic o-Tolyl group into the butanoic acid framework. While specific synthesis routes for 4-(o-Tolyl)butanoic acid are not detailed in the available literature, related compounds, such as 4-(2-Naphthyl)butanoic acid and 4-oxo-4-(pyridin-2-ylamino)butanoic acid, are synthesized through reactions that might involve Friedel–Crafts acylation, condensation reactions, or functional group modifications (Dobson & Gerkin, 1996); (Shet M et al., 2018).

Molecular Structure Analysis

Molecular structure analysis of similar compounds reveals the importance of hydrogen bonding and aromatic interactions in determining the crystal packing and overall stability of the molecule. For example, 4-(2-Naphthyl)butanoic acid shows a structure where hydrogen bonds form cyclic dimers, and the arrangement of aromatic rings follows a herringbone pattern (Dobson & Gerkin, 1996).

Scientific Research Applications

1. Nanofluidic Devices and Synthetic Ion Channels

4-oxo-4-(pyren-4-ylmethoxy) butanoic acid has been utilized as a photolabile protecting group in the optical gating of nanofluidic devices based on synthetic ion channels. This application involves using photolabile hydrophobic molecules to modify the inner surfaces of channels, which can be removed by irradiation to generate hydrophilic groups. This technique facilitates UV-light-triggered permselective transport of ionic species in aqueous solutions through these channels, offering potential uses in controlled release, sensing, and information processing (Ali et al., 2012).

2. Synthesis of Chiral 3-(p-Tolyl) Butanoic Acids

An alternative methodology for synthesizing chiral 3-(p-tolyl) butanoic acids involves the diastereoselective hydrogenation of chiral N-3-(p-tolyl) but-2-enamides. This process yields chiral N-3-(p-tolyl) butanamides with high chemical yields and moderate diastereomeric ratios. The removal of the chiral auxiliary from these butanamides gives rise to enantiomerically pure acids, highlighting the compound's significance in chemical synthesis (Jiménez et al., 2017).

3. Development of Novel Zwitterionic Bisphosphonate Polymers

The reaction involving 4-(diallylammonio)butanoate leads to the creation of novel monomers containing residues of the osteoporosis drug alendronic acid. These monomers, being zwitterionic tetraprotic acids, are used in cyclopolymerization processes to yield water-soluble poly(zwitterion-dianion). These polymers, due to their composition, could have significant applications in medicine and other fields (Ali et al., 2015).

4. Algicidal Properties in Agriculture

3-(3-indolyl)butanoic acid has shown effectiveness as an algicidal compound, particularly in the suppression of green algae growth in hydroponic cultures of tomato plants. This compound's algicidal activity, particularly effective at low concentrations, presents a potential application as a non-phytotoxic algicide in hydroponic agriculture (Nonomura et al., 2001).

5. Corrosion Inhibition in Industrial Applications

2-ene-4-dodecanamide butanoic acid, a surfactant synthesized from 4-(o-Tolyl)butanoic acid, has been investigated for its corrosion inhibition properties on carbon steel pipelines in acidic environments. Its effectiveness as a corrosion inhibitor suggests potential industrial applications, particularly in pipeline maintenance and protection (El‐Din et al., 2012).

6. Polyamide Hydrolysis Acceleration

Small weak organic acids, including butanoic acid, have been found to accelerate the hydrolysis of polyamides. This discovery is significant in material science, particularly in understanding and controlling the degradation processes of polymeric materials (Hocker et al., 2014).

properties

IUPAC Name

4-(2-methylphenyl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-9-5-2-3-6-10(9)7-4-8-11(12)13/h2-3,5-6H,4,7-8H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIFKEMVXLXJUSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60288226
Record name 4-o-tolylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60288226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(o-Tolyl)butanoic acid

CAS RN

6943-79-9
Record name 6943-79-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54789
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-o-tolylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60288226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(o-Tolyl)butanoic acid
Reactant of Route 2
Reactant of Route 2
4-(o-Tolyl)butanoic acid
Reactant of Route 3
4-(o-Tolyl)butanoic acid
Reactant of Route 4
Reactant of Route 4
4-(o-Tolyl)butanoic acid
Reactant of Route 5
Reactant of Route 5
4-(o-Tolyl)butanoic acid
Reactant of Route 6
Reactant of Route 6
4-(o-Tolyl)butanoic acid

Citations

For This Compound
2
Citations
VV Burianov, DA Lega, VG Makhankova… - 2022 - dspace.nuph.edu.ua
To share our experience when working with the Pd-catalyzed hydrogenation and discuss reactions occurred contrary to our expectations, as well as express our vision of the causes for …
Number of citations: 3 dspace.nuph.edu.ua
Ö Gündoğdu, P Turhan, A Köse, R Altundaş… - Tetrahedron …, 2017 - Elsevier
The ring-opening reaction of homoserine lactone with phenylmagnesium bromides was systematically examined. A reliable method to achieve β-amino acid precursors was developed …
Number of citations: 5 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.